5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
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Overview
Description
5-((Allylthio)methyl)isoxazol-3(2H)-one is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the isoxazole ring . The allylthio group can then be introduced through a substitution reaction using allylthiol and appropriate catalysts under mild conditions .
Industrial Production Methods
Industrial production of 5-((Allylthio)methyl)isoxazol-3(2H)-one may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition reaction and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-((Allylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Substitution: The allylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isoxazolines and isoxazolidines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
5-((Allylthio)methyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-((Allylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The allylthio group may enhance the compound’s binding affinity and selectivity towards its targets. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: Another isoxazole derivative with different functional groups.
5-Methylisoxazol-3-amine: Similar core structure but different substituents.
N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides: Isoxazole derivatives with sulfonamide groups
Uniqueness
5-((Allylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of the allylthio group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
89660-70-8 |
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Molecular Formula |
C7H9NO2S |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
5-(prop-2-enylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H9NO2S/c1-2-3-11-5-6-4-7(9)8-10-6/h2,4H,1,3,5H2,(H,8,9) |
InChI Key |
KQJPSDOUSQAZFF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSCC1=CC(=O)NO1 |
Origin of Product |
United States |
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